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Abstract
These application notes provide a comprehensive guide for the use of BMS-777607, a potent

small-molecule inhibitor of c-Met and other TAM (Tyro3, Axl, Mer) family receptor tyrosine

kinases, in mouse models of cancer. This document outlines the mechanism of action,

summarizes key in vivo efficacy data, and provides detailed experimental protocols for

formulation, administration, and study design. The information herein is intended to facilitate

the effective and reproducible application of BMS-777607 in preclinical cancer research. It is

important to note that while the initial inquiry specified BMS-770767, the vast body of published

preclinical research has been conducted with BMS-777607.

Introduction
BMS-777607 is a selective, ATP-competitive inhibitor of c-Met, Axl, Ron, and Tyro3 receptor

tyrosine kinases, with IC50 values in the low nanomolar range[1]. The dysregulation of these

signaling pathways is a well-established driver of tumorigenesis, promoting cancer cell

proliferation, survival, invasion, and metastasis[2]. By targeting these key oncogenic drivers,

BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical cancer

models.
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BMS-777607 exerts its therapeutic effects by binding to the ATP-binding pocket within the

catalytic domain of c-Met and related kinases. This competitive inhibition prevents the

autophosphorylation of the receptors, which is a critical step in their activation. Consequently,

the downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and

RAS/MAPK pathways, are blocked. This leads to the inhibition of essential cellular processes

that are hijacked by cancer cells for their growth and dissemination.
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Caption: BMS-777607 inhibits the c-Met/AXL signaling cascade.
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Data Presentation: Summary of In Vivo Efficacy
The following table summarizes the anti-tumor activity of BMS-777607 in various mouse

models of cancer.

Cancer
Model

Mouse
Strain

Administrat
ion Route

Dosage
Treatment
Schedule

Efficacy
Outcome

Glioblastoma

(SF126

xenograft)

CD1NuNu
Intraperitonea

l (i.p.)
30 mg/kg Twice daily

56% tumor

volume

reduction[3]

Glioblastoma

(U118MG

xenograft)

CD1NuNu
Intraperitonea

l (i.p.)
30 mg/kg Twice daily

>91% tumor

remission[3]

Triple-

Negative

Breast

Cancer

(E0771

syngeneic)

C57BL/6
Intraperitonea

l (i.p.)
25 mg/kg/day Daily

Significantly

decreased

tumor growth

and lung

metastasis (in

combination

with anti-PD-

1)[1][4]

Metastatic

Sarcoma

(KHT model)

C3H/HeJ
Oral gavage

(p.o.)
25 mg/kg/day Daily

28.3%

reduction in

lung tumor

nodules[2]

Gastric

Cancer (GTL-

16 xenograft)

Athymic
Oral gavage

(p.o.)

6.25 - 50

mg/kg
Daily

Dose-

dependent

reduction in

tumor

volume[1]
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For Intraperitoneal (i.p.) Injection:

Prepare a stock solution of BMS-777607 in 100% dimethyl sulfoxide (DMSO).

For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and

sterile saline. A common final formulation consists of 10% DMSO, 40% PEG300, and 50%

saline.

The final concentration should be calculated to deliver the desired dose in a volume of

100-200 µL per mouse.

For Oral Gavage (p.o.) Administration:

Formulate BMS-777607 as a suspension in a vehicle such as 0.5% (w/v) methylcellulose

in sterile water.

Weigh the required amount of BMS-777607 and mix with a small amount of the vehicle to

form a paste.

Gradually add the remaining vehicle to achieve a homogenous suspension at the target

concentration.

Mouse Models and Tumor Establishment
Xenograft Models: Utilize immunodeficient mice (e.g., athymic nude, NOD/SCID) for the

engraftment of human cancer cell lines. For subcutaneous models, inject 1-5 million cells in

a 1:1 mixture of serum-free media and Matrigel into the flank of the animal.

Syngeneic Models: For studies involving the immune system, use immunocompetent mice

(e.g., C57BL/6, BALB/c) and implant murine cancer cell lines of the same genetic

background.
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Caption: A generalized workflow for conducting in vivo efficacy studies.

Tumor Growth Monitoring: After tumor cell implantation, monitor the mice for tumor

establishment. Begin caliper measurements once tumors are palpable and calculate tumor

volume using the formula: (Length x Width²) / 2.

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment and control groups.

Treatment Administration: Administer BMS-777607 or vehicle control as per the

predetermined schedule and route.

Monitoring: Regularly monitor tumor growth, animal body weight, and overall health.

Endpoint and Analysis: Terminate the experiment when tumors in the control group reach the

pre-defined endpoint. Harvest tumors and other relevant tissues for downstream analysis,

such as Western blotting for target engagement (e.g., phospho-c-Met) or

immunohistochemistry.

Pharmacokinetic Considerations
While detailed pharmacokinetic data (Cmax, Tmax, AUC) for BMS-777607 in mice are not

consistently available across publications, it is known to have oral bioavailability. For studies

aiming to correlate drug exposure with efficacy, it is highly recommended to perform a satellite

pharmacokinetic study in the same mouse strain to determine these parameters.

Conclusion
BMS-777607 is a critical tool for the preclinical investigation of c-Met and TAM kinase-driven

cancers. The protocols and data provided in these application notes are intended to serve as a

valuable resource for designing and executing robust and reproducible in vivo studies. Proper

attention to experimental detail, including drug formulation and the selection of an appropriate

animal model, is paramount for achieving meaningful results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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